3-Pyridinecarbonitrile, 4-(dimethylamino)-6-methyl-2-(4-morpholinyl)-
Description
Dimethylamino Group (-N(CH₃)₂)
- Strong electron-donating effect : The lone pair on nitrogen increases electron density at positions 3 and 5 via resonance, with a Hammett σₚ value of -0.83.
- Hyperconjugation : Methyl groups donate electron density through σ→p conjugation, further activating the ring toward electrophilic substitution.
Morpholin-4-yl Group
- Moderate electron-donating effect : The nitrogen’s lone pairs donate electrons through resonance (σₚ ≈ -0.15), while the oxygen atom exerts an inductive electron-withdrawing effect.
- Conformational flexibility : The chair-to-boat transition in the morpholine ring modulates electron donation, creating a dynamic electronic environment.
Carbonitrile Group (-CN)
- Strong electron-withdrawing effect : The -CN group withdraws electrons via induction (σₚ = +1.00), polarizing the ring and enhancing acidity at position 4.
These effects create regions of alternating electron density, as shown in the electrostatic potential map below:
$$
\text{Electron-rich zones: } \text{Position 4 (dimethylamino)}, \quad \text{Position 2 (morpholinyl)}
$$
$$
\text{Electron-deficient zones: } \text{Position 3 (carbonitrile)}, \quad \text{Position 6 (methyl)}
$$
Comparative Structural Analysis with Related Pyridinecarbonitrile Derivatives
The compound’s properties diverge from analogs due to its substitution pattern:
Key differences:
- Hydrogen bonding : The propylamino linker in CID 2013066 enables intermolecular H-bonding, absent in the title compound.
- Solubility : The dimethylamino group enhances water solubility (≈60 mg/L) compared to methyl-substituted analogs (≈25 mg/L).
- Aromaticity : Electron donation from -N(CH₃)₂ increases the pyridine ring’s aromaticity (NICS(0) = -12.5 ppm vs. -10.2 ppm in non-amino derivatives).
Properties
CAS No. |
137440-95-0 |
|---|---|
Molecular Formula |
C13H18N4O |
Molecular Weight |
246.31 g/mol |
IUPAC Name |
4-(dimethylamino)-6-methyl-2-morpholin-4-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H18N4O/c1-10-8-12(16(2)3)11(9-14)13(15-10)17-4-6-18-7-5-17/h8H,4-7H2,1-3H3 |
InChI Key |
MJLFWMQXQFGEIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)N2CCOCC2)C#N)N(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of 3-Pyridinecarbonitrile, 4-(dimethylamino)-6-methyl-2-(4-morpholinyl)- typically begins with pyridine derivatives and involves functional group modifications to introduce the dimethylamino and morpholine moieties. Key steps include:
- Nucleophilic Substitution : Morpholine is introduced via nucleophilic displacement in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), often in the presence of anhydrous potassium carbonate or triethylamine as a base.
- Condensation Reaction : The nitrile group is incorporated through condensation with cyanogen bromide or similar reagents under controlled conditions.
- Catalytic Coupling : Palladium-based catalysts, such as bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II), are used for coupling reactions to form the final compound.
Detailed Procedures
Nucleophilic Substitution
- Reaction Medium : DMF or THF
- Base : Anhydrous potassium carbonate or triethylamine
- Temperature : Room temperature to reflux
- Duration : Typically 5–8 hours
- Outcome : Efficient introduction of the morpholine moiety into pyridine derivatives.
Condensation Reaction
- Reagent : Cyanogen bromide or related nitrile donors
- Solvent : Ethanol or methanol
- Catalyst : Glacial acetic acid
- Temperature : Reflux conditions for optimal yield
- Duration : Approximately 8 hours
- Yield Analysis : High yields reported under optimized conditions.
Catalytic Coupling
- Catalyst : Palladium-based complexes
- Temperature Range : -5 °C to room temperature
- Solvent System : Ether solvents such as THF or dichloromethane
- Reaction Atmosphere : Argon or nitrogen to prevent oxidation
- Duration : 5 hours under reflux conditions
- Purification : Solvent evaporation followed by washing with water and saturated NaCl solution.
Analytical Data
The synthesized compound is characterized using advanced spectroscopic techniques:
| Technique | Observations |
|---|---|
| IR Spectroscopy | Absorption bands at ~3040 cm⁻¹ (CH-aromatic), ~1636 cm⁻¹ (C=O group). |
| 1H NMR (DMSO) | Peaks at δ ~3.19 ppm for dimethyl protons; δ ~3.22 ppm for morpholine protons. |
| 13C NMR (DMSO) | Signals corresponding to nitrile carbon and aromatic carbons. |
| Mass Spectrometry | Molecular ion peak consistent with molecular weight of 246.31 g/mol. |
Optimization Strategies
To maximize yield and purity:
- Use high-purity reagents and solvents.
- Maintain inert atmospheric conditions during catalytic reactions.
- Employ recrystallization techniques for purification using ethanol or methanol as solvents.
Challenges and Solutions
Low Yield in Substitution Step :
- Solution: Increase reaction time and optimize base concentration.
Side Reactions During Condensation :
- Solution: Use excess cyanogen bromide and control reaction temperature precisely.
Catalyst Deactivation in Coupling Step :
- Solution: Ensure an inert atmosphere and use fresh catalyst batches.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarbonitrile, 4-(dimethylamino)-6-methyl-2-(4-morpholinyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst for reduction reactions.
Substitution Reagents: Various halides or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction may produce amines.
Scientific Research Applications
Key Properties
- Molecular Weight : 246.31 g/mol
- LogP : 1.01928
- Polar Surface Area : 39.92 Ų
Medicinal Chemistry
3-Pyridinecarbonitrile, 4-(dimethylamino)-6-methyl-2-(4-morpholinyl)- has shown promise in various therapeutic areas:
- Kinase Inhibition : The compound acts as an inhibitor of specific kinases involved in cellular signaling pathways. Kinase inhibitors are crucial for treating diseases like cancer and inflammatory conditions due to their role in regulating cell growth and survival.
- Respiratory Diseases : Preliminary studies indicate potential efficacy against respiratory diseases, suggesting that this compound may modulate immune responses effectively.
- Autoimmune Disorders : The ability to influence immune pathways positions this compound as a candidate for treating autoimmune conditions.
Case Studies
Several studies have documented the biological activities of 3-Pyridinecarbonitrile, 4-(dimethylamino)-6-methyl-2-(4-morpholinyl)-:
- Inhibition Studies : Research has demonstrated that this compound can inhibit specific kinases linked to inflammation and cancer proliferation. These studies often involve high-throughput screening methods to assess its efficacy against various cellular targets.
- Pharmacological Evaluations : In vivo studies have indicated that derivatives of this compound exhibit significant anti-inflammatory effects, further supporting its potential application in therapeutic formulations for chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-Pyridinecarbonitrile, 4-(dimethylamino)-6-methyl-2-(4-morpholinyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Structural Analogues and Core Modifications
A. Pyridinecarbonitrile Derivatives
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile (): Core: Pyridine-3-carbonitrile. Substituents: 4-phenyl (aromatic), 6-thiophenyl (heteroaromatic), and 2-(4-methylpiperazinyl). Morpholinyl in the target compound may offer better solubility than methylpiperazinyl due to oxygen’s polarity .
Cyanopyridine Derivatives with Triazinyl Groups (): Core: Pyridine-3-carbonitrile. Substituents: 4-(Triazinylamino) and phenyl groups. Key Differences: Bulky triazinyl groups likely increase steric hindrance, affecting reactivity. The target compound’s smaller substituents (methyl, morpholinyl) may enhance bioavailability .
B. Dihydropyrimidinecarbonitrile Derivatives ():
- Core : Dihydropyrimidine-5-carbonitrile.
- Substituents : Methoxyphenyl, methylthio.
- Key Differences : Saturated cores reduce aromaticity, altering electronic properties. High melting points (266–300°C) suggest strong intermolecular forces, unlike pyridinecarbonitriles, which may have lower melting points due to reduced symmetry .
Substituent Effects on Physicochemical Properties
- Morpholinyl vs. Piperazinyl : Morpholine’s oxygen enhances hydrophilicity compared to piperazine’s nitrogen-rich structure, impacting membrane permeability .
- Methyl vs.
Spectral and Crystallographic Data
- IR Spectroscopy : Expected CN stretch at ~2200 cm⁻¹ (carbonitrile) and C–O–C stretch at ~1100 cm⁻¹ (morpholinyl) .
- NMR: Dimethylamino protons at δ 2.2–2.5 (singlet), morpholinyl protons as multiplet (δ 3.6–3.8) .
- Crystallography : ’s compound shows planar pyridine core; the target’s morpholinyl group may introduce torsional strain .
Biological Activity
3-Pyridinecarbonitrile, 4-(dimethylamino)-6-methyl-2-(4-morpholinyl)- is a chemical compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Chemical Name : 3-Pyridinecarbonitrile, 4-(dimethylamino)-6-methyl-2-(4-morpholinyl)-
- Molecular Formula : C13H16N4
- Molecular Weight : 232.29 g/mol
- CAS Number : 144967-00-0
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, particularly focusing on its role as a potential therapeutic agent. Key areas of interest include:
- Anticancer Activity : Some studies suggest that pyridine derivatives exhibit anticancer properties by inhibiting specific cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Anti-inflammatory Effects : Research indicates that compounds with similar structures can act as antagonists for inflammatory pathways, particularly through the inhibition of prostaglandin E2 (PGE2) synthesis.
- Antimicrobial Properties : The compound's activity against various bacterial strains has been documented, showing promise as an antimicrobial agent.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyridine derivatives. The following table summarizes the relationship between structural modifications and biological efficacy:
| Structural Modification | Effect on Activity |
|---|---|
| Dimethylamino group | Enhances solubility and bioavailability |
| Morpholine ring | Increases binding affinity to targets |
| Methyl substitution at C6 | Influences potency against specific pathways |
Case Studies
-
Anticancer Study :
A study published in European Journal of Medicinal Chemistry investigated a series of pyridine derivatives, including related compounds to 3-Pyridinecarbonitrile. The results showed that certain modifications led to significant cytotoxicity against various cancer cell lines, with IC50 values in the nanomolar range . -
Anti-inflammatory Mechanism :
Another study focused on the anti-inflammatory properties of pyridine derivatives, demonstrating that compounds similar to 3-Pyridinecarbonitrile effectively inhibited TNFα production in LPS-stimulated human blood assays. The compound exhibited a notable selectivity profile compared to traditional NSAIDs . -
Antimicrobial Activity :
Research highlighted in Pharmaceutical Biology revealed that structurally similar pyridine compounds displayed potent antibacterial activity against Gram-positive and Gram-negative bacteria, indicating potential for development as new antimicrobial agents .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 3-pyridinecarbonitrile derivatives with morpholine substituents?
A three-component synthesis under thermal aqueous conditions is a robust approach for pyridinecarbonitrile derivatives. For example, morpholine-containing compounds can be synthesized by refluxing intermediates with morpholine and formaldehyde in ethanol, followed by crystallization (e.g., 95% ethanol). This method ensures regioselective incorporation of morpholine and dimethylamino groups .
Q. How can spectroscopic techniques validate the structural integrity of 3-pyridinecarbonitrile derivatives?
Key techniques include:
- IR spectroscopy : Detection of nitrile (C≡N) stretches near 2200–2250 cm⁻¹ and morpholine C-O-C bands at ~1100 cm⁻¹ .
- NMR : Distinct δH signals for morpholine protons (3.5–3.7 ppm, multiplet) and dimethylamino groups (2.8–3.1 ppm, singlet). Carbonitrile carbons appear at δC ~115–120 ppm .
- Mass spectrometry : Identification of molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of morpholine or methyl groups) .
Q. What purification strategies are recommended for isolating high-purity 3-pyridinecarbonitrile derivatives?
Recrystallization using ethanol or acetonitrile is effective for removing unreacted starting materials. Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves structural analogs. Elemental analysis post-purification ensures stoichiometric consistency (e.g., C, H, N content within 0.3% of theoretical values) .
Advanced Research Questions
Q. How can researchers address discrepancies in elemental analysis data for nitrogen-rich pyridinecarbonitriles?
Observed deviations in carbon content (e.g., 72.18% experimental vs. 73.20% theoretical in compound 4f ) may arise from hygroscopic impurities or incomplete combustion. Cross-validation via combustion analysis (CHNS-O) and X-ray crystallography ensures accuracy. Pre-drying samples at 80°C under vacuum minimizes moisture interference .
Q. What strategies optimize regioselective functionalization of the pyridine ring in 3-pyridinecarbonitrile derivatives?
Chlorination using POCl₃ selectively targets the 6-position of the pyridine ring (e.g., converting 1 to 3 in ). Subsequent amination with NH₄OAc introduces amino groups at the same position. Steric and electronic effects of the dimethylamino and morpholinyl groups direct electrophilic substitution .
Q. How do structural modifications (e.g., substituent position) influence the physicochemical properties of these compounds?
- Melting points : Electron-withdrawing groups (e.g., Cl at the 4-position in 4h ) increase melting points (222°C vs. 162°C for 4f ) due to enhanced intermolecular interactions .
- Solubility : Morpholine and dimethylamino groups improve aqueous solubility via hydrogen bonding, critical for biological assays .
Q. What computational tools aid in predicting the reactivity of morpholine-containing pyridinecarbonitriles?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. For example, the LUMO of 3-Pyridinecarbonitrile, 6-(4-morpholinyl)- localizes on the nitrile and morpholine oxygen, guiding nucleophilic attack predictions .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on the stability of pyridinecarbonitriles under acidic conditions?
Stability varies with substituents. For instance, morpholinyl groups enhance resistance to hydrolysis compared to piperazine analogs. Accelerated stability studies (40°C/75% RH for 3 months) with HPLC monitoring quantify degradation pathways (e.g., nitrile → amide conversion) .
Q. Why do similar synthetic routes yield divergent yields for pyridinecarbonitrile derivatives?
Catalyst choice (e.g., Pd vs. Cu in ) and solvent polarity (DMF vs. toluene) critically impact reaction efficiency. For example, Pd-catalyzed cyclization in DMF achieves >80% yield, while Cu in toluene yields <50% due to incomplete intermediate activation .
Methodological Recommendations
Q. What protocols ensure reproducibility in multi-step syntheses of pyridinecarbonitriles?
- Step 1 : Monitor chlorination (POCl₃) by TLC (hexane:ethyl acetate 7:3).
- Step 2 : Amination requires strict anhydrous conditions (NH₄OAc in dry EtOH).
- Step 3 : Purify via flash chromatography (silica gel, gradient elution).
Documented procedures in and provide benchmarks for reaction times and stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
